1-Acetyl-5-bromo-4-chloroindolin-3-one

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Sourcing indolinone building blocks with orthogonal diversification handles often forces compromises in synthetic flexibility. This compound resolves that challenge with its unique 5-Br/4-Cl substitution pattern, enabling controlled sequential palladium-catalyzed cross-coupling at two independent sites-a capability absent in mono-halogenated analogs. Key measurable advantages: (i) calculated LogP of 2.10 supports rational lipophilicity tuning in lead optimization; (ii) dual-reactivity profile accelerates construction of complex indole alkaloid libraries; (iii) supplied at ≥95% purity with validated analytical data, reducing upfront purification burden and process development risk.

Molecular Formula C10H7BrClNO2
Molecular Weight 288.52 g/mol
CAS No. 116270-39-4
Cat. No. B127754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-bromo-4-chloroindolin-3-one
CAS116270-39-4
Synonyms1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one
Molecular FormulaC10H7BrClNO2
Molecular Weight288.52 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(=O)C2=C1C=CC(=C2Cl)Br
InChIInChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-3H,4H2,1H3
InChIKeyACRKWYSLKIICNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-5-bromo-4-chloroindolin-3-one: Physicochemical & Synthetic Baseline


1-Acetyl-5-bromo-4-chloroindolin-3-one (CAS: 116270-39-4) is a halogenated heterocyclic compound with the molecular formula C10H7BrClNO2 and a molecular weight of 288.52 g/mol . It belongs to the 1-acyl-3-indolinone class of molecules, which serve as key building blocks in the synthesis of biologically relevant indole and indoline alkaloids [1]. The compound is characterized by the presence of an acetyl group at the N1 position and distinct bromine and chlorine atoms at the 5- and 4-positions of the indolinone core, respectively [2]. It is commercially available for research and development purposes from various suppliers, with reported purities typically at or above 95% .

1-Acetyl-5-bromo-4-chloroindolin-3-one: Generic Substitution Risks


In the context of chemical synthesis and procurement for medicinal chemistry, 1-Acetyl-5-bromo-4-chloroindolin-3-one cannot be generically substituted by its simpler or differently halogenated indolinone analogs due to the unique, quantifiable impact of its specific substitution pattern. The presence and position of halogens (Br and Cl) on the aryl ring are known to profoundly influence both the reactivity in cross-coupling reactions and the physicochemical properties of the final molecule, such as lipophilicity (LogP) and metabolic stability [1]. A generic substitution with, for example, 1-acetyl-5-bromoindolin-3-one would eliminate the C4 chlorine, which is a critical vector for diversification via palladium-catalyzed reactions and a key determinant of the molecule's electronic and steric profile . This specificity is critical, as the 5-bromo-4-chloro motif represents a defined and non-interchangeable chemical space .

1-Acetyl-5-bromo-4-chloroindolin-3-one: Quantitative Evidence


LogP and Structural Comparison

The calculated LogP for 1-Acetyl-5-bromo-4-chloroindolin-3-one is 2.10, which provides a quantifiable measure of its increased lipophilicity compared to its non-halogenated core structure . The addition of two halogen atoms (Br and Cl) to the indolinone scaffold directly increases lipophilicity, which is a critical parameter for predicting membrane permeability and protein binding in drug design.

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Pd-Catalyzed Cross-Coupling Reactivity

The bromine atom on the 5-position of the indolinone core is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, while the 4-chloro substituent remains a potential site for further orthogonal derivatization . Data for the close analog 1-Acetyl-5-bromoindolin-3-one demonstrates that aryl bromides on this scaffold participate in Suzuki couplings with yields of up to 75% . This directly quantifies the expected reactivity at the C5 position for the target compound, while also confirming the unique potential for subsequent chemistry at the C4 position, a vector absent in the comparator.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

HPLC Purity vs. Patent Requirement

Commercially available batches of 1-Acetyl-5-bromo-4-chloroindolin-3-one are supplied with a specified minimum HPLC purity of 95% . This directly meets the purity threshold of ≥95% as defined in patent literature for pharmaceutical compositions containing indoline derivatives, underscoring its suitability for research and development applications without the need for further purification .

Quality Control Procurement Analytical Chemistry

1-Acetyl-5-bromo-4-chloroindolin-3-one: Application Scenarios


Orthogonal Cross-Coupling Library Synthesis

The compound's 5-bromo substituent is the primary site for initial diversification via established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) . The 4-chloro substituent acts as an orthogonal handle, enabling a second round of diversification or a subsequent reaction step, a feature not possible with the simpler 1-acetyl-5-bromoindolin-3-one analog. This dual-reactivity profile is central to its value in generating complex, substituted indolinone libraries for medicinal chemistry programs.

Lead Optimization via Physicochemical Modulation

With a calculated LogP of 2.10, 1-Acetyl-5-bromo-4-chloroindolin-3-one occupies a specific lipophilic space that is significantly higher than its non-halogenated parent scaffold . This quantifiable property makes it a strategic choice in lead optimization campaigns where increasing LogP is desired to potentially improve membrane permeability. The presence of the 4-chloro group also provides an additional vector for modulating electronic effects, offering further fine-tuning capabilities that are absent in many simpler analogs.

Starting Material for GMP-like Process Development

The commercial availability of 1-Acetyl-5-bromo-4-chloroindolin-3-one at a defined purity of ≥95% aligns with the purity standards outlined in patent literature for pharmaceutical compositions of indoline derivatives . For process chemists, this provides a procurement-level validation that the starting material can support early-stage development and scale-up activities without the immediate need for extensive and costly purification steps, thereby reducing process risk and development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-5-bromo-4-chloroindolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.